molecular formula C27H22N2O6S B11587168 prop-2-en-1-yl 2-[1-(4-ethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

prop-2-en-1-yl 2-[1-(4-ethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11587168
M. Wt: 502.5 g/mol
InChI Key: FWIBAKSKGWEBHJ-UHFFFAOYSA-N
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Description

PROP-2-EN-1-YL 2-[1-(4-ETHOXYPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles This compound is characterized by its unique structure, which includes a chromeno[2,3-c]pyrrole core, a thiazole ring, and various functional groups such as ethoxyphenyl, prop-2-en-1-yl, and carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROP-2-EN-1-YL 2-[1-(4-ETHOXYPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the chromeno[2,3-c]pyrrole core, followed by the introduction of the thiazole ring and other functional groups. Key steps include:

    Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-hydroxybenzaldehyde and an appropriate amine.

    Introduction of the thiazole ring: This step involves the reaction of the chromeno[2,3-c]pyrrole intermediate with a thioamide or a thioester under suitable conditions.

    Functional group modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, scale-up processes such as continuous flow chemistry may be employed to produce the compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions

PROP-2-EN-1-YL 2-[1-(4-ETHOXYPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to the formation of various derivatives.

Scientific Research Applications

PROP-2-EN-1-YL 2-[1-(4-ETHOXYPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.

    Material Science: The compound’s properties may be exploited in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

    Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of PROP-2-EN-1-YL 2-[1-(4-ETHOXYPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • PROP-2-EN-1-YL 2-[1-(4-METHOXYPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
  • PROP-2-EN-1-YL 2-[1-(4-HYDROXYPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

Uniqueness

The uniqueness of PROP-2-EN-1-YL 2-[1-(4-ETHOXYPHENYL)-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE lies in its specific combination of functional groups and structural features. The presence of the ethoxyphenyl group, along with the chromeno[2,3-c]pyrrole and thiazole rings, imparts unique chemical and biological properties to the compound, distinguishing it from other similar compounds.

Properties

Molecular Formula

C27H22N2O6S

Molecular Weight

502.5 g/mol

IUPAC Name

prop-2-enyl 2-[1-(4-ethoxyphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C27H22N2O6S/c1-4-14-34-26(32)24-15(3)28-27(36-24)29-21(16-10-12-17(13-11-16)33-5-2)20-22(30)18-8-6-7-9-19(18)35-23(20)25(29)31/h4,6-13,21H,1,5,14H2,2-3H3

InChI Key

FWIBAKSKGWEBHJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC(=C(S4)C(=O)OCC=C)C)OC5=CC=CC=C5C3=O

Origin of Product

United States

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